molecular formula C11H20N2O3 B15087592 Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B15087592
M. Wt: 228.29 g/mol
InChI Key: JTLUSFVWHVIZGT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a methylcarbamoyl (N-methylamide) substituent at the 2-position. This structure is characterized by its stereochemical complexity and functional versatility, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)

InChI Key

JTLUSFVWHVIZGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 2-(methylcarbamoyl)pyrrolidine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Benzyl-Substituted Pyrrolidine Derivatives

describes three tert-butyl pyrrolidine-1-carboxylates with benzyl substituents at the 2-position:

tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate : Molecular weight = 206 g/mol, yield = 30%, colorless oil.

tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate : Molecular weight = 220 g/mol, yield = 61%, colorless oil.

tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate : Molecular weight = 234 g/mol, yield = 70%, colorless oil.

Key Differences :

  • The methylcarbamoyl group in the target compound introduces hydrogen-bonding capability, unlike the hydrophobic benzyl substituents.
  • Yields correlate with steric hindrance: bulkier substituents (e.g., 4-isopropyl) improve reaction efficiency compared to smaller groups (2-methyl) .
Imidazo[1,2-b]pyridazine Derivatives

lists pyrrolidine-1-carboxylates with imidazo[1,2-b]pyridazine substituents:

Compound Molecular Weight (g/mol) Substituent
(S)-tert-butyl 2-(((3-(methylcarbamoyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate 374.4 Methylcarbamoyl
(S)-tert-butyl 2-(((3-(difluoromethyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate 367.4 Difluoromethyl

Key Differences :

Functional Group Comparisons

Azide-Functionalized Analogues

details tert-butyl (5S)-2-azido-5-(((S)-3-((tert-butyldimethylsilyl)oxy)-1-methoxy-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate , synthesized for peptide diversification. Unlike the target compound, the azide group enables click chemistry applications but reduces stability due to its reactive nature .

Spiro-Pyrrolidine-Oxindole Derivatives

reports tert-butyl (2S)-2-({...}spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate , a spirocyclic compound with a molecular weight of 628.35 g/mol and 94% yield. The rigid spiro structure contrasts with the flexibility of the target compound, influencing its pharmacokinetic properties .

Key Observations :

  • Methylcarbamoyl substituents generally enhance bioactivity (e.g., kinase inhibition) compared to non-polar groups like benzyl.
  • Higher molecular weight compounds (e.g., spiro-oxindole) exhibit superior crystallinity and stability .

Biological Activity

Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate (CAS No. 88815-87-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and a methylcarbamoyl moiety. Its molecular formula is C13H23N2O3, and it possesses a molecular weight of 255.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes and receptors, influencing various biochemical pathways:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Binding : The compound could interact with cell surface receptors, leading to downstream signaling effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions characterized by excessive inflammatory responses.
  • Antitumor Activity : Some studies indicate that derivatives of similar pyrrolidine compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may have similar properties.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and provide insights into the potential applications of this compound:

  • Antiviral Activity : A study on tetrahydroisoquinoline derivatives highlighted their antiviral properties against human coronaviruses, suggesting that modifications to similar structures could yield compounds with enhanced antiviral efficacy .
  • Cytotoxicity Studies : Research on pyrrolidine derivatives has shown varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can significantly affect biological outcomes .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have revealed interactions with key metabolic pathways, which could inform the design of new therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundPotentially activePotentially activeUnder investigation
Pyrrolidine derivative AConfirmedConfirmedActive against specific cancer lines
Pyrrolidine derivative BActive against specific bacteriaModerate activityLow cytotoxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with methylcarbamoyl groups under Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Carbamate Formation : Reacting pyrrolidine with Boc-anhydride in a polar aprotic solvent (e.g., THF) at 0–20°C with a base like triethylamine .
  • Methylcarbamoyl Introduction : Use of methyl isocyanate or activated methylcarbamoyl chloride under anhydrous conditions.
  • Purification : Flash column chromatography (e.g., ethanol/chloroform 1:10) yields high-purity products, confirmed by TLC and NMR .
  • Optimization involves adjusting stoichiometry, reaction time, and temperature to minimize side reactions (e.g., over-alkylation).

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For example, downfield shifts in carbonyl carbons (~155–165 ppm) confirm Boc protection .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed mass accuracy within 1 ppm). Discrepancies arise from isotopic impurities or incomplete purification; repeating chromatography or using preparative HPLC resolves this .
  • IR Spectroscopy : Detects carbonyl stretches (~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) to verify functional groups .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate) to enforce specific configurations .
  • Asymmetric Catalysis : Employ organocatalysts like tert-butyl (R)-2-(aminomethyl)pyrrolidine derivatives to induce enantioselectivity in carbamoylation steps .
  • Dynamic Resolution : Adjust reaction pH and temperature to favor kinetic vs. thermodynamic products. For example, low temperatures stabilize transient intermediates in SN2 reactions .

Q. What strategies mitigate competing side reactions (e.g., Boc deprotection or carbamate hydrolysis) during functionalization?

  • Methodological Answer :

  • Protecting Group Stability : Avoid acidic conditions (e.g., HCl in aqueous workup) to prevent Boc cleavage. Use mild bases (e.g., NaHCO₃) for neutralization .
  • Moisture Control : Conduct reactions under inert gas (N₂/Ar) and use anhydrous solvents to suppress hydrolysis.
  • Selective Reagents : For methylcarbamoylation, use methyl isocyanate instead of more reactive acyl chlorides to reduce over-functionalization .

Q. How can computational methods aid in predicting the reactivity and stability of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions. For example, calculate activation energies for carbamoylation at different pyrrolidine positions .
  • MD Simulations : Assess solvent effects (e.g., chloroform vs. THF) on conformational stability of the pyrrolidine ring .
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates using historical data from similar compounds .

Data Contradictions and Validation

Q. How should researchers address conflicting NMR data for this compound derivatives reported in different studies?

  • Methodological Answer :

  • Reference Standards : Compare spectra with authentic samples synthesized via independent routes.
  • Solvent Effects : Replicate conditions (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
  • Dynamic Effects : Variable-temperature NMR can resolve ambiguities caused by rotameric equilibria in carbamate groups .

Q. What experimental evidence supports the proposed mechanism for methylcarbamoyl transfer in this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled methyl isocyanate to track carbamoyl group incorporation via HRMS/MS .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .
  • Intermediate Trapping : Quench reactions at early stages to isolate and characterize intermediates (e.g., tetrahedral adducts) .

Applications in Drug Development

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

  • Methodological Answer :

  • Peptide Mimetics : The pyrrolidine scaffold mimics proline in peptide chains, enabling protease resistance. For example, coupling with azide-alkyne cycloadditions generates triazole-containing analogs .
  • Kinase Inhibitors : Functionalize the methylcarbamoyl group with aryl substituents to enhance binding to ATP pockets .
  • Prodrug Design : Hydrolyze the Boc group in vivo to release active amines, improving pharmacokinetics .

Tables for Key Data

Property Typical Value Method Reference
Melting Point135–137°CDSC
[α]²⁵D (CHCl₃)−55.0 (c 0.20)Polarimetry
HRMS (M+H⁺)Calculated: 318.27914ESI-TOF
LogP2.72Chromatographic assay

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